molecular formula C16H17ClN4O2 B2647225 2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396855-75-6

2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2647225
CAS No.: 1396855-75-6
M. Wt: 332.79
InChI Key: PEFZLAOZCCZGTM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a molecular architecture combining a 2-chlorophenyl group and a 6-morpholinopyrimidine ring system linked by an acetamide bridge. This structure is characteristic of compounds investigated as potential kinase inhibitors . Kinase inhibitors are a major focus in drug discovery, particularly in oncology, for their ability to modulate cell signaling pathways . The morpholine-substituted pyrimidine core is a privileged scaffold in drug design, often contributing to favorable physicochemical properties and target binding affinity . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore for developing novel therapeutic agents. Its primary research applications include structure-activity relationship (SAR) studies, high-throughput screening, and biochemical assay development to explore new mechanisms of action . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)9-16(22)20-14-10-15(19-11-18-14)21-5-7-23-8-6-21/h1-4,10-11H,5-9H2,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFZLAOZCCZGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the chlorophenyl acetamide intermediate, which is then reacted with a morpholinopyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

Thiadiazole Derivatives
  • Compound 3d: 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide () Structure: Replaces the morpholinopyrimidine group with a 5-mercapto-thiadiazole ring. Physical Properties: Melting point 212–216°C, yield 82% . However, the mercapto group could increase susceptibility to oxidative degradation compared to the morpholinopyrimidine’s stability.
Benzothiazole Derivatives
  • Compound 7: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () Structure: Features a benzothiazole substituted with a trifluoromethyl group. Synthesis: Microwave-assisted reaction (150°C, 5 min) achieved 75% yield . Functional Implications: The electron-withdrawing trifluoromethyl group may enhance binding to hydrophobic pockets in target proteins.
Pyridazinone Derivatives
  • FPR Agonists: N-(4-Bromophenyl)-2-[5-(methoxybenzyl)-pyridazin-1-yl]acetamides () Structure: Pyridazinone core with bromophenyl and methoxybenzyl groups. Bioactivity: Activate FPR1/FPR2 receptors, inducing calcium mobilization and neutrophil chemotaxis . Comparison: The acetamide linkage is critical for receptor interaction, but the morpholinopyrimidine in the target compound may redirect activity toward different targets (e.g., kinases) due to distinct electronic and steric profiles.

Chlorophenyl Acetamides in Agrochemicals

  • Dimethenamid: 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide () Structure: Chlorophenyl acetamide with thienyl and methoxy groups. Application: Herbicide, highlighting the versatility of chlorophenyl acetamides in non-pharmaceutical roles . Comparison: The target compound’s morpholinopyrimidine group likely shifts its application to pharmaceuticals, underscoring how nitrogen heterocycles tailor specificity.

Key Observations :

  • Microwave synthesis (Compound 7) offers rapid reaction times but marginally lower yields compared to conventional methods (Compound 3d).
  • The target compound’s synthesis efficiency remains undefined but could benefit from modern techniques given its complex heterocycle.

Pharmacological and Physicochemical Profiles

Compound Melting Point (°C) Bioactivity Solubility Predictors
Target Compound Hypothesized kinase inhibition Morpholine enhances aqueous solubility
3d (Thiadiazole) 212–216 Not reported Thiadiazole may reduce solubility
FPR Agonists (Pyridazinone) FPR receptor activation Pyridazinone’s polarity aids solubility

Structural-Activity Insights :

  • Morpholinopyrimidine vs. Thiadiazole: The morpholine’s oxygen and pyrimidine’s nitrogen atoms likely improve solubility and target engagement compared to sulfur-rich thiadiazoles.
  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound and 3d may confer similar steric effects, but 3-chloro isomers (e.g., 3e in ) could alter binding kinetics.

Biological Activity

2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅ClN₄O
  • Molecular Weight : 332.78 g/mol
  • CAS Number : 1396855-75-6

The compound features a chlorophenyl group and a morpholinopyrimidine moiety, which may influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving 2-aminopyrimidine and suitable aldehydes or ketones.
  • Introduction of the Morpholinyl Group : Morpholine is introduced via nucleophilic substitution with halogenated pyrimidine derivatives.
  • Attachment of the Chlorophenyl Group : This is often done through palladium-catalyzed cross-coupling reactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exhibit inhibitory or activating effects on these targets, leading to various biological responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against human non-small cell lung cancer (A549) cells:

CompoundIC50 (µM)Mechanism
6l0.46 ± 0.02Induces apoptosis via mitochondrial pathways
6k3.14 ± 0.29Similar activity as above
5-FU4.98 ± 0.41Positive control

These findings suggest that the chlorophenyl and morpholinopyrimidine groups may enhance the compound's ability to induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Similar compounds have demonstrated effective inhibition of AChE, thus maintaining acetylcholine levels in the brain .

Case Studies

  • Study on Anticancer Effects :
    • A series of experiments evaluated the cytotoxic effects of various chlorinated compounds, including those similar to this compound, on A549 cells.
    • Results indicated that halogen substitutions significantly influenced the potency and mechanism of action.
  • Neuroprotective Studies :
    • Investigations into AChE inhibition revealed that compounds with similar structures could effectively reduce enzyme activity, suggesting therapeutic potential in Alzheimer's disease treatment .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by coupling with the chlorophenyl acetamide moiety. Key steps include:

  • Amide coupling : Use coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Morpholine incorporation : Introduce the morpholine group via nucleophilic substitution under reflux conditions (60–80°C) in polar aprotic solvents .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Optimization : Adjust reaction time (monitored via TLC/HPLC) and stoichiometry (e.g., 1.2 equivalents of morpholine derivative to minimize side products) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), morpholine protons (δ 3.5–3.7 ppm), and acetamide carbonyl (δ ~168 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and morpholine C-N vibrations (~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ expected at m/z 376.1) .

Q. How can researchers identify the pharmacophoric elements in this compound for biological activity studies?

The compound integrates three pharmacophores:

  • Chlorophenyl group : Enhances lipophilicity and target binding via halogen interactions .
  • Morpholine-pyrimidine core : Facilitates hydrogen bonding with enzymatic active sites .
  • Acetamide linker : Stabilizes conformation and improves solubility .
    Method: Perform molecular docking studies to map interactions with target proteins (e.g., kinases) .

Advanced Research Questions

Q. What computational approaches are recommended to study the reaction mechanisms and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient pyrimidine core) .
  • Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., 100-ns simulations in lipid bilayers) .
  • Reaction Pathway Analysis : Use quantum chemical calculations (e.g., Gaussian 09) to model intermediates and transition states during synthesis .

Q. How should researchers address contradictions in spectroscopic or biological activity data across studies?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl3_3) or impurities.
    • Resolution: Reproduce synthesis with strict purity controls and compare data under identical conditions .
  • Biological Activity : If IC50_{50} values vary, standardize assays (e.g., ATP concentration in kinase assays) and validate with positive controls .

Q. What strategies are effective for profiling the compound’s biological activity and selectivity?

  • In vitro Screening : Test against a panel of 50+ kinases to identify primary targets (e.g., JAK2, EGFR) .
  • Dose-Response Studies : Use 10-point dilution series (0.1 nM–10 µM) to calculate IC50_{50} .
  • Selectivity Index : Compare activity against off-target proteins (e.g., CYP450 enzymes) to assess toxicity risks .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Modification Sites :
    • Chlorophenyl ring : Replace Cl with F or CF3_3 to modulate electron-withdrawing effects .
    • Morpholine group : Substitute with piperazine or thiomorpholine to alter solubility .
  • Data-Driven Design : Use QSAR models to predict bioactivity based on substituent parameters (e.g., Hammett σ) .

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